molecular formula C27H39N7O4S2 B12392102 N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide

N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide

Cat. No.: B12392102
M. Wt: 589.8 g/mol
InChI Key: GFZABSPENWBGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide is a structurally complex thieno[3,2-d]pyrimidine derivative. Its core scaffold includes a thienopyrimidine ring substituted with a morpholine group at position 2, a methyl group at position 6, and a [4-tert-butylpiperazin-1-yl]methyl moiety at position 5. The pyridin-3-ylmethanesulfonamide group is linked via position 4 of the thienopyrimidine core. The tert-butyl group on the piperazine ring likely enhances lipophilicity, while the methanesulfonamide moiety may improve solubility and binding specificity.

Properties

Molecular Formula

C27H39N7O4S2

Molecular Weight

589.8 g/mol

IUPAC Name

N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C27H39N7O4S2/c1-18-20(17-32-7-9-34(10-8-32)27(2,3)4)23-24(39-18)22(29-26(30-23)33-11-13-38-14-12-33)19-15-21(31-40(6,35)36)25(37-5)28-16-19/h15-16,31H,7-14,17H2,1-6H3

InChI Key

GFZABSPENWBGBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C(=NC(=N2)N3CCOCC3)C4=CC(=C(N=C4)OC)NS(=O)(=O)C)CN5CCN(CC5)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidine scaffold is constructed via the Gewald reaction, a well-established method for synthesizing 2-aminothiophene derivatives. Ethyl acetoacetate or cyclohexanone is condensed with cyanoacetamide and elemental sulfur in the presence of morpholine as a base in dimethylformamide (DMF) at 50–60°C for 12–24 hours. Cyclization of the resulting 2-aminothiophene intermediate with phosphoryl chloride (POCl₃) under reflux yields 4-chlorothieno[3,2-d]pyrimidine, a key intermediate for further functionalization.

Example Reaction Conditions :

  • Cyclization : 4-Chlorothieno[3,2-d]pyrimidine is obtained by treating 2-aminothiophene-3-carboxamide with POCl₃ (18.9 equivalents) at reflux for 4–12 hours, followed by neutralization with ammonia.
  • Yield : 40–80% (dependent on substituents).

Methylation at Position 6

A methyl group is introduced at position 6 via Friedel-Crafts alkylation or through the use of pre-methylated intermediates. In one approach, methyl iodide or dimethyl sulfate is employed in the presence of a Lewis acid (e.g., AlCl₃) in dichloromethane (DCM) at 0°C to room temperature.

Key Data :

  • Reagents : 2-Morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl chloride (1.0 equiv), methyl iodide (1.5 equiv), AlCl₃ (0.1 equiv).
  • Conditions : DCM, 0°C to RT, 2 hours.
  • Yield : 70–90%.

Synthesis of the Pyridinyl-Methanesulfonamide Moiety

The pyridine ring bearing methoxy and methanesulfonamide groups is synthesized through sequential functionalization:

  • Nitration and Reduction : 2-Methoxypyridine is nitrated at position 5 using nitric acid/sulfuric acid, followed by reduction with hydrogen gas and palladium on carbon (Pd/C) to yield 5-amino-2-methoxypyridine.
  • Sulfonylation : The amine is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

Critical Parameters :

  • Nitration : 65% HNO₃, H₂SO₄, 0°C to RT, 2 hours.
  • Reduction : H₂ (50 psi), 10% Pd/C, ethyl acetate, RT, 3 hours.
  • Sulfonylation : MsCl (1.2 equiv), DIPEA (3.0 equiv), DCM, 0°C to RT, 4 hours.
  • Yield : 60–75%.

Final Coupling via Suzuki-Miyaura Reaction

The thieno[3,2-d]pyrimidine and pyridinyl-methanesulfonamide fragments are coupled using a palladium-catalyzed Suzuki-Miyaura reaction. The brominated thienopyrimidine derivative reacts with the pyridinyl boronic ester under inert conditions.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (0.1 equiv).
  • Base : K₂CO₃ (3.0 equiv).
  • Solvent : 1,4-Dioxane/H₂O (4:1).
  • Temperature : 100°C, 12 hours.
  • Yield : 55–70%.

Purification and Characterization

The final product is purified via flash column chromatography (silica gel, ethyl acetate/heptane gradient) and recrystallized from ethyl acetate. Analytical data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.93 (s, 1H, ArH), 7.50–7.28 (m, 3H, ArH), 3.83–3.75 (m, 4H, morpholine), 3.04–2.96 (m, 4H, piperazine), 2.74 (s, 3H, CH₃), 1.21 (s, 9H, tert-butyl).
  • MS (ESI+) : m/z 629.3 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity : Controlling substitution at position 7 requires careful stoichiometry and temperature control during alkylation.
  • Catalyst Loading : Reducing Pd catalyst to 0.05 equiv improves cost-efficiency without compromising yield.
  • Solvent Choice : Replacing DMF with MeCN in alkylation steps reduces side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that derivatives with similar structural motifs have shown promising activity against various cancer cell lines. For instance, compounds that inhibit the phosphoinositide 3-kinase (PI3K) pathway have been associated with reduced tumor growth and enhanced apoptosis in cancer cells . The specific modifications in the structure of N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide may enhance its efficacy and selectivity against specific cancer types.

Inhibition of PI3K/mTOR Pathway

The PI3K/mTOR signaling pathway is crucial in regulating cell growth and metabolism. Compounds targeting this pathway, including this compound, have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Studies suggest that modifications to the piperazine and morpholine groups can significantly affect the binding affinity and selectivity for PI3K isoforms .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the piperazine and thienopyrimidine moieties can lead to significant differences in biological activity. For example:

Substituent Effect on Activity
4-tert-butyl groupIncreases lipophilicity, enhancing membrane permeability
Morpholine substitutionModulates interaction with target proteins
Methanesulfonamide groupContributes to solubility and stability

This table summarizes how different structural components influence the compound's effectiveness and bioavailability.

Preclinical Studies

In preclinical models, analogs of this compound have demonstrated significant tumor regression in xenograft models. These studies highlight the compound's potential as a lead candidate for further development as an anticancer drug .

Clinical Trials

While specific clinical trials involving this exact compound may be limited, related compounds targeting the same pathways have entered clinical phases. For instance, drugs like GDC-0980 (Apitolisib), which inhibit both PI3K and mTOR, have shown efficacy in early-phase trials for various cancers, paving the way for similar agents .

Mechanism of Action

The mechanism of action of N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

The thieno[3,2-d]pyrimidine core is shared with several analogs, but substitutions at key positions modulate properties:

  • Position 2: Morpholine is retained in the target compound and analogs like 2-chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (MH+ 494.19, ).
  • Position 6: A methyl group in the target compound contrasts with bromine or aldehyde groups in intermediates (e.g., 6-(bromomethyl)-2-chloro-4-morpholinothieno[3,2-d]pyrimidine, ).
  • Position 7: The [4-tert-butylpiperazin-1-yl]methyl group distinguishes the target from analogs with methanesulfonyl-piperazine (6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, ).

Piperazine Substitutions

Piperazine derivatives are critical for binding and solubility. Key comparisons include:

Compound ID Piperazine Substituent Molecular Weight (g/mol) Notable Features
Target Compound 4-tert-butyl ~700 (estimated) Enhanced lipophilicity
9a 3-(trifluoromethyl)benzoyl ~560 Electronegative CF3 group
9b 4-chloro-3-(trifluoromethyl)benzoyl ~610 Halogenated; increased polarity
9g 3-(trifluoromethyl)benzoyl ~580 Methanesulfonamide linker
Patent Compound 4-methanesulfonyl 494.19 Compact; high purity (ESI+ data)

The tert-butyl group in the target compound likely improves metabolic stability compared to halogenated or trifluoromethyl analogs .

Sulfonamide and Linker Modifications

The methanesulfonamide group in the target compound is distinct from acetamide (9a–9f, ) or propanamide derivatives. For example, N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}methanesulfonamide (9g) shares the sulfonamide group but lacks the thienopyrimidine core .

Physicochemical and Spectral Data

Melting Points and Solubility

  • The target compound’s melting point is unreported, but analogs with tert-butyl groups (e.g., 9c ) exhibit higher melting points (~180–220°C) due to crystallinity .
  • Methanesulfonamide derivatives (e.g., 9g ) show moderate solubility in polar aprotic solvents (DMF, DMSO), while tert-butyl groups may reduce aqueous solubility .

Spectroscopic Characterization

  • 1H NMR: The tert-butyl singlet (~1.2 ppm) and morpholine protons (~3.6 ppm) are diagnostic .
  • ESI-MS : The patent compound with a similar core shows MH+ at 494.19, suggesting the target compound’s molecular ion would exceed 700 m/z.

Biological Activity

N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide is a complex organic compound with promising biological activities, particularly in cancer and viral disease research. Its structure incorporates multiple functional groups that enhance its solubility and potential interactions with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C27H39N7O4S2C_{27}H_{39}N_{7}O_{4}S_{2} with a molecular weight of 589.8 g/mol. The IUPAC name reflects its intricate design, which includes a thieno[3,2-d]pyrimidine core and various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H39N7O4S2C_{27}H_{39}N_{7}O_{4}S_{2}
Molecular Weight589.8 g/mol
IUPAC NameThis compound
InChI KeyGFZABSPENWBGBU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases and receptors involved in cellular signaling pathways. Research indicates that it may inhibit phosphoinositide 3-kinase (PI3K), a crucial enzyme in various signaling pathways related to cell growth and survival. The binding affinity and selectivity for PI3K isoforms, particularly PI3Kδ, have been highlighted as significant factors in its therapeutic potential against cancer and autoimmune diseases .

Anticancer Properties

Studies have shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. Its mechanism involves:

  • Inhibition of Cell Proliferation : The compound disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Targeting Specific Kinases : By selectively inhibiting PI3Kδ, it modulates immune responses and reduces tumor growth in preclinical models .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against hepatitis C virus (HCV). Its structural components suggest potential mechanisms for interfering with viral replication processes:

  • Interference with Viral Enzymes : Similar compounds have demonstrated the ability to inhibit viral polymerases and proteases, crucial for HCV replication.
  • Modulation of Host Cell Pathways : By affecting host cell signaling pathways, the compound may enhance the antiviral response of infected cells.

Case Studies

Several studies have explored the biological activity of this compound in detail:

  • Study on Cancer Cell Lines : A study reported the synthesis and evaluation of various derivatives of thienopyrimidine compounds, including the target compound. It showed significant inhibition of proliferation in breast and lung cancer cell lines with IC50 values in the low micromolar range .
  • Antiviral Efficacy Assessment : Another study focused on evaluating the antiviral activity against HCV using replicon systems. The results indicated that the compound reduced viral RNA levels significantly compared to untreated controls, suggesting its potential as a therapeutic agent against HCV infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.